molecular formula C23H30N2O2 B11564948 N-(2,4-dimethylphenyl)-4-(octanoylamino)benzamide

N-(2,4-dimethylphenyl)-4-(octanoylamino)benzamide

Cat. No.: B11564948
M. Wt: 366.5 g/mol
InChI Key: JYQXMOCBKSYSIR-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-(octanoylamino)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core with an octanoylamino group and a dimethylphenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-(octanoylamino)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with octanoyl chloride in the presence of a base such as triethylamine. This reaction forms 4-(octanoylamino)benzoic acid.

    Attachment of the Dimethylphenyl Group: The next step involves the reaction of 4-(octanoylamino)benzoic acid with 2,4-dimethylphenyl isocyanate. This reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-(octanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-(octanoylamino)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-(octanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-4-(decanoylamino)benzamide: Similar structure with a decanoyl group instead of an octanoyl group.

    N-(2,4-dimethylphenyl)-4-(butanoylamino)benzamide: Similar structure with a butanoyl group instead of an octanoyl group.

    N-(2,4-dimethylphenyl)-4-(hexanoylamino)benzamide: Similar structure with a hexanoyl group instead of an octanoyl group.

Uniqueness

N-(2,4-dimethylphenyl)-4-(octanoylamino)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the octanoylamino group contributes to its lipophilicity and potential interactions with biological membranes, while the dimethylphenyl group may influence its reactivity and binding affinity to molecular targets.

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-(octanoylamino)benzamide

InChI

InChI=1S/C23H30N2O2/c1-4-5-6-7-8-9-22(26)24-20-13-11-19(12-14-20)23(27)25-21-15-10-17(2)16-18(21)3/h10-16H,4-9H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

JYQXMOCBKSYSIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

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